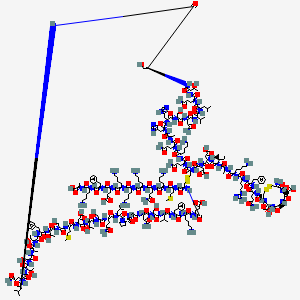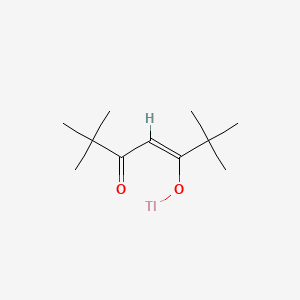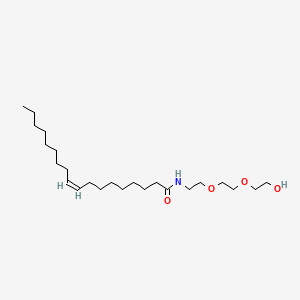
Bis(p-fluorophenyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C13H12F2Si and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of two p-fluorophenyl groups attached to a methylsilane core. It is primarily used in research settings and has various applications in chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-fluorophenyl)methylsilane typically involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2C6H4F-MgBr+CH3SiCl3→(C6H4F)2CH3Si+2MgBrCl
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Bis(p-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Bis(p-fluorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in drug delivery systems.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of fluorine-containing drugs.
Industry: Utilized in the production of specialty materials and coatings
Mechanism of Action
The mechanism of action of Bis(p-fluorophenyl)methylsilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, particularly those involving silicon and fluorine atoms
Comparison with Similar Compounds
Flusilazole: An organosilicon compound with similar structural features but includes a triazole group, making it a broad-spectrum fungicide.
Chloromethyl-bis(p-fluorophenyl)methylsilane: A related compound used as an intermediate in the synthesis of Bis(p-fluorophenyl)methylsilane.
Uniqueness: this compound is unique due to its specific combination of p-fluorophenyl groups and a methylsilane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
Properties
CAS No. |
1893-48-7 |
|---|---|
Molecular Formula |
C13H12F2Si |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
bis(4-fluorophenyl)methylsilane |
InChI |
InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3 |
InChI Key |
YGGGPSMZDWLXBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
Synonyms |
Methylbis(p-fluorophenyl)silane; Bis(4-fluorophenyl)methylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)


![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)
![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)
